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molecular formula C19H25Cl2N3O3S B8313156 Methanesulfonamide, N-(4-((1-(4-pyridinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride CAS No. 113559-10-7

Methanesulfonamide, N-(4-((1-(4-pyridinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride

Cat. No. B8313156
M. Wt: 446.4 g/mol
InChI Key: PIPWPNPJJWEVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118689

Procedure details

1.13 g (18.8 mmol) of sodium methoxide was added to a suspension of 3.0 g (9.4 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride and 1.55 g (9.4 mmol) of 4-chloromethylpyridine hydrochloride in 90 ml of acetonitrile. The mixture was stirred at room temperature for 10 min. 2.88 g of potassium carbonate was added to the mixture and the obtained mixture was refluxed for 3 h. After cooling, the liquid reaction mixture was filtered and the filtrate was concentrated, while the residue was purified according to silica gel chromatography (chloroform:methanol=95.5)l. The product was converted into its hydrochloride with ethanolic hydrogen chloride and recrystallized from methanol/isopropanol to obtain 1.4 g of the intended compound:
Name
sodium methoxide
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[ClH:4].[CH3:5][S:6]([NH:9][C:10]1[CH:23]=[CH:22][C:13]([C:14]([CH:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)=[O:15])=[CH:12][CH:11]=1)(=[O:8])=[O:7].Cl.[Cl:25][CH2:26][C:27]1[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[ClH:25].[ClH:4].[CH3:5][S:6]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([CH:16]2[CH2:21][CH2:20][N:19]([CH2:26][C:27]3[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=3)[CH2:18][CH2:17]2)=[O:15])=[CH:22][CH:23]=1)(=[O:7])=[O:8] |f:0.1,2.3,4.5,6.7.8,10.11.12|

Inputs

Step One
Name
sodium methoxide
Quantity
1.13 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCNCC2)C=C1
Name
Quantity
1.55 g
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated, while the residue
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/isopropanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCN(CC2)CC2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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